2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol
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Overview
Description
2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol is an organic compound with a complex structure that includes both phenyl and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol typically involves multiple steps. One common method starts with the reaction of guaiacol with 1,2-dichloroethane to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then subjected to further reactions, including chlorination and subsequent reactions with potassium phthalimide, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and reduce production costs. For example, the use of Ni/CaO–H-ZSM-5 catalysts has been shown to be effective in cleaving C–O ether bonds in related compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may act as a muscle relaxant by modulating the activity of certain neurotransmitters in the central nervous system . Additionally, its expectorant properties are likely due to its ability to increase the volume and reduce the viscosity of mucus .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)-1-phenylethanol: A related compound with similar structural features but different functional groups.
2-Methoxyphenyl isocyanate: Another compound with a methoxyphenoxy group, used as a protecting group in organic synthesis.
Uniqueness
2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol is unique due to its combination of phenyl and methoxyphenoxy groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry further highlight its uniqueness.
Properties
Molecular Formula |
C16H18O4 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C16H18O4/c1-19-13-9-5-6-10-14(13)20-15(11-17)16(18)12-7-3-2-4-8-12/h2-10,15-18H,11H2,1H3 |
InChI Key |
QOPGLWZBGPCXNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(CO)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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